N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide
Description
Properties
IUPAC Name |
N-[6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c1-2-13(21)18-12-7-8-15(20-19-12)23-9-14(22)17-11-6-4-3-5-10(11)16/h3-8H,2,9H2,1H3,(H,17,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQNNYQRGGSIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyridazinone derivatives, a category to which this compound belongs, have been shown to interact with a wide range of biological targets. These include receptors and enzymes involved in inflammation, pain, cancer, cardiovascular diseases, and various other conditions.
Mode of Action
It’s known that pyridazinone derivatives can interact with their targets in various ways, often by binding to specific sites on the target molecule, thereby modulating its activity.
Biological Activity
N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyridazine ring and thioether linkage, contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 357.42 g/mol. The compound features several functional groups that are crucial for its biological activity:
- Pyridazine Ring : Known for its role in various biological activities.
- Thioether Linkage : Enhances lipophilicity and may influence membrane permeability.
- Amide Functional Group : Often associated with biological activity in medicinal compounds.
This compound exhibits its biological effects primarily through enzyme inhibition and receptor modulation. The compound is believed to interact with specific molecular targets, potentially inhibiting key enzymes involved in cellular processes such as:
- Cell Proliferation : By blocking pathways that promote tumor growth.
- Inflammation : Through modulation of inflammatory mediators.
Biological Activities
Research indicates that this compound possesses various biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound can inhibit cancer cell proliferation in vitro, making it a candidate for further investigation as an anticancer agent.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting specific inflammatory pathways, which may be beneficial in treating conditions like arthritis .
- Neuroprotective Properties : Some studies indicate that it may protect neuronal cells from damage, suggesting applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits proliferation of cancer cells | |
| Anti-inflammatory | Reduces inflammatory markers | |
| Neuroprotective | Protects neurons from oxidative stress |
Case Studies
- In Vitro Antitumor Study : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM, indicating its potential as an effective anticancer agent.
- Inflammation Model : In a murine model of inflammation, administration of the compound led to a marked decrease in pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases .
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table summarizes critical parameters for N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide and its structural analogs:
*Estimated based on molecular formula.
Analysis of Substituent Effects
Electron-Withdrawing vs. Electron-Donating Groups
- Nitro Groups (2d, 2e) : The presence of nitro groups (strong electron-withdrawing) correlates with higher melting points (227–228°C for 2d) compared to methoxy-substituted analogs. This is attributed to increased dipole interactions and crystal packing efficiency .
- Fluorine’s small size and high electronegativity may enhance metabolic stability in biological systems.
- Methoxy Groups (2e, ) : Methoxy substituents (electron-donating) reduce melting points (e.g., 217°C for 2e) due to decreased intermolecular polarity. The 3,4-dimethoxyphenyl analog () lacks reported melting points but likely exhibits similar trends.
Molecular Weight and Solubility
Q & A
Q. Methodological Answer :
- XlogP (2.6) : Indicates moderate lipophilicity, suggesting limited passive diffusion across the BBB. Adjusting the fluorophenyl or pyridazine moieties could enhance lipid solubility .
- Topological Polar Surface Area (87.5 Ų) : Values >60 Ų typically reduce BBB penetration. Molecular modifications to reduce hydrogen-bond donors/acceptors (e.g., substituting the amide with a urea group) may improve permeability .
Advanced: How can contradictions between in vitro enzyme inhibition data and in vivo efficacy be systematically addressed?
Q. Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes to identify rapid metabolism (e.g., oxidation of the thioether group) that reduces in vivo activity .
- Protein Binding Studies : Measure plasma protein binding via equilibrium dialysis; high binding (>95%) may limit free drug availability .
- Pharmacokinetic Modeling : Integrate in vitro data (e.g., IC50) with allometric scaling to predict effective in vivo doses .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Q. Methodological Answer :
- 1H/13C NMR : Assign peaks for the 2-fluorophenyl group (δ 7.2–7.8 ppm) and pyridazine ring (δ 8.1–8.5 ppm) .
- HRMS : Confirm molecular weight (C15H14FN4O2S) with <2 ppm error.
- X-ray Crystallography : Resolve stereochemistry of the thioether linkage (if crystalline) .
Advanced: How can molecular docking predict this compound’s interaction with the CB2 receptor?
Q. Methodological Answer :
- Target Preparation : Retrieve CB2 receptor coordinates (PDB: 5ZTY) and optimize protonation states at pH 7.4 .
- Ligand Parameterization : Assign partial charges to the compound using AM1-BCC methods.
- Docking Software : Use AutoDock Vina with a grid box centered on the receptor’s orthosteric site. Prioritize poses with hydrogen bonds to Ser285 and hydrophobic contacts with Val261 .
Basic: What storage conditions are recommended to preserve the compound’s stability?
Q. Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the thioether group .
- Solubility : Lyophilize and store in anhydrous DMSO (10 mM stock) to avoid hydrolysis .
Advanced: What strategies mitigate metabolic instability of the thioether moiety in hepatic microsomes?
Q. Methodological Answer :
- Isosteric Replacement : Substitute sulfur with a methylene group (–CH2–) to reduce oxidative susceptibility .
- Deuterium Incorporation : Replace α-hydrogens near the thioether with deuterium to slow CYP450-mediated oxidation .
Basic: How does the 2-fluorophenyl group influence electronic properties and regioselectivity in reactions?
Q. Methodological Answer :
- Electron-Withdrawing Effect : The fluorine atom directs electrophilic substitution to the meta position via inductive effects.
- Steric Effects : Ortho-fluorine hinders rotation of the phenyl ring, stabilizing specific conformers in binding assays .
Advanced: Which in vitro assays are optimal for evaluating kinase inhibition activity?
Q. Methodological Answer :
- TR-FRET Assays : Use Z’-LYTE® kits to measure ATP-competitive inhibition (e.g., against JAK2 or EGFR kinases).
- Cellular Assays : Treat Ba/F3 cells expressing target kinases and quantify proliferation via MTT .
Advanced: How can QSAR models guide the design of derivatives with enhanced potency?
Q. Methodological Answer :
- Descriptor Selection : Include XlogP, TPSA, and Hammett σ values for the fluorophenyl group.
- Training Set : Use IC50 data from analogs with varied substituents on the pyridazine ring.
- Validation : Apply leave-one-out cross-validation (Q² >0.6) to ensure predictive power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
